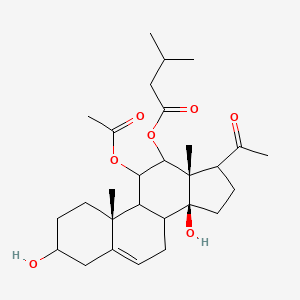
14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and ester functionalities. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate typically involves multi-step organic reactions. One common approach is the esterification of the hydroxyl groups with acetic acid and isovaleric acid under acidic conditions. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
化学反応の分析
Types of Reactions
14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can be hydrolyzed to form the corresponding carboxylic acids and alcohols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids and alcohols.
科学的研究の応用
14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-: Lacks the acetate and isovalerate groups.
14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate: Lacks the isovalerate group.
Uniqueness
The presence of both acetate and isovalerate ester groups in 14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate makes it unique compared to its analogs. These ester groups may enhance its solubility, stability, and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C28H42O7 |
|---|---|
分子量 |
490.6 g/mol |
IUPAC名 |
[(10R,13S,14S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate |
InChI |
InChI=1S/C28H42O7/c1-15(2)13-22(32)35-25-24(34-17(4)30)23-21(8-7-18-14-19(31)9-11-26(18,23)5)28(33)12-10-20(16(3)29)27(25,28)6/h7,15,19-21,23-25,31,33H,8-14H2,1-6H3/t19?,20?,21?,23?,24?,25?,26-,27-,28-/m0/s1 |
InChIキー |
VZYFPJYRFFDDKS-DIACAIQJSA-N |
異性体SMILES |
CC(C)CC(=O)OC1C(C2C(CC=C3[C@@]2(CCC(C3)O)C)[C@@]4([C@]1(C(CC4)C(=O)C)C)O)OC(=O)C |
正規SMILES |
CC(C)CC(=O)OC1C(C2C(CC=C3C2(CCC(C3)O)C)C4(C1(C(CC4)C(=O)C)C)O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



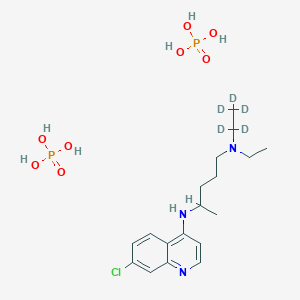
![(1S,4aR,5S,8aR)-5-[2-(2,5-Dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic acid; Pinosolide acid](/img/structure/B12432172.png)
![Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B12432181.png)
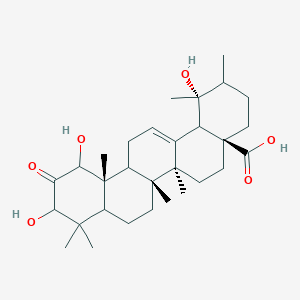
![3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B12432193.png)
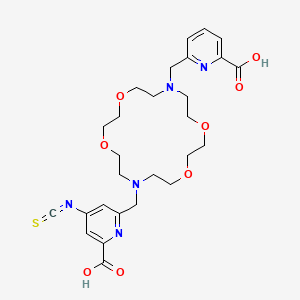
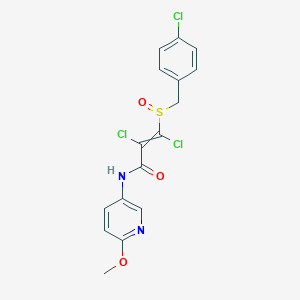
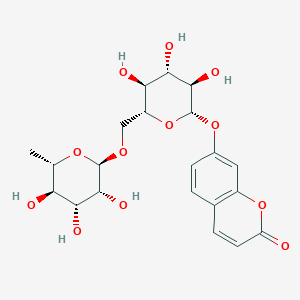
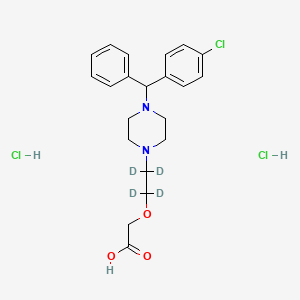

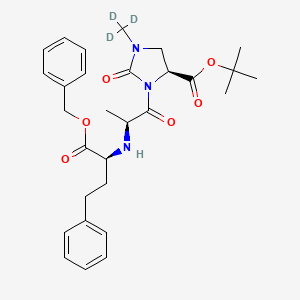
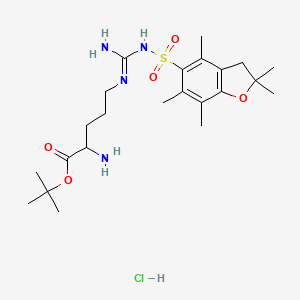
![[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12432223.png)
